molecular formula C14H9Cl2N B2697817 2-(3,4-Dichlorophenyl)-2-phenylacetonitrile CAS No. 92150-76-0

2-(3,4-Dichlorophenyl)-2-phenylacetonitrile

Cat. No. B2697817
CAS RN: 92150-76-0
M. Wt: 262.13
InChI Key: IAMXKCOKAQTPBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dichlorophenyl)-2-phenylacetonitrile, also known as DCPPA, is a chemical compound belonging to the group of nitriles. It is an organic compound that is used in many scientific applications and in laboratory experiments. DCPPA has a wide range of applications due to its unique properties and structure. It is widely used in organic synthesis, as a catalyst, as a reagent, and as a solvent. It is also used in the synthesis of other compounds, such as drugs, dyes, and plastics.

Scientific Research Applications

Synthesis of Imidazopyridines

Specific Scientific Field

Organic Chemistry

Summary of the Application

The compound 2-(3,4-Dichlorophenyl)-2-phenylacetonitrile can be used in the synthesis of imidazopyridines . Imidazopyridines are a class of organic compounds with a wide range of applications in medicinal chemistry due to their biological activities.

Methods of Application or Experimental Procedures

A solution of 5-bromo-2-aminopyridine and 2-bromo-1-(3,4-dichlorophenyl)ethanone in DMF was placed in a microwave Pyrex tube which was introduced into a microwave reactor. An approximate final temperature of 150°C was measured at the end of the irradiation time (10 min at 200 W). The reaction mass was diluted with water and extracted with ethyl acetate. The solvent was evaporated under vacuum and the solid was triturated with MTBE and filtered .

Results or Outcomes

The yield of the reaction was 60%. The synthesized compound was well characterized by NMR, IR, LCMS and elemental analysis .

Parallel Solid Phase Synthesis of Tetra Substituted Diethylenetriamines

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

3,4-Dichlorophenylacetic acid, a compound structurally similar to 2-(3,4-Dichlorophenyl)-2-phenylacetonitrile, is used in the parallel solid phase synthesis of tetra substituted diethylenetriamines . These compounds have potential applications in drug discovery.

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this synthesis were not provided in the source .

Results or Outcomes

The specific results or outcomes of this synthesis were not provided in the source .

Antileishmanial and Antimalarial Applications

Specific Scientific Field

Pharmacology

Summary of the Application

Pyrazole-bearing compounds, which can be synthesized from compounds similar to 2-(3,4-Dichlorophenyl)-2-phenylacetonitrile, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .

Methods of Application or Experimental Procedures

Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

Results or Outcomes

The synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice. The results revealed that some compounds displayed superior antipromastigote activity and elicited better inhibition effects against Plasmodium berghei .

Organic Synthesis

Summary of the Application

(2R)-2-(3,4-dichlorophenyl)oxirane, a compound structurally similar to 2-(3,4-Dichlorophenyl)-2-phenylacetonitrile, is used in organic synthesis .

properties

IUPAC Name

2-(3,4-dichlorophenyl)-2-phenylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N/c15-13-7-6-11(8-14(13)16)12(9-17)10-4-2-1-3-5-10/h1-8,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMXKCOKAQTPBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dichlorophenyl)-2-phenylacetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.